Cas no 1207725-68-5 (2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)

2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 5-morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester
- 2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester
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- MDL: MFCD31714337
- インチ: 1S/C14H20N2O3/c1-14(2,3)19-13(17)12-5-4-11(10-15-12)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3
- InChIKey: UXTSPPWMVLGRMH-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C=NC(C(=O)OC(C)(C)C)=CC=2)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 308
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 51.7
2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB532772-1 g |
5-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester |
1207725-68-5 | 1g |
€750.40 | 2023-03-30 | ||
abcr | AB532772-1g |
5-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester; . |
1207725-68-5 | 1g |
€750.40 | 2025-02-17 |
2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
10. Book reviews
2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl esterに関する追加情報
Compound CAS No. 1207725-68-5: 2-Pyridinecarboxylic Acid, 5-(4-Morpholinyl)-, 1,1-Dimethylethyl Ester
The compound with CAS No. 1207725-68-5, known as 2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyridine ring with a morpholine group and an ester functional group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry due to their ability to interact with various biological targets. The morpholine group, a six-membered ring containing an oxygen atom and two nitrogen atoms, is known for its ability to enhance the bioavailability of drugs by improving solubility and permeability. The 1,1-dimethylethyl ester group further contributes to the molecule's stability and pharmacokinetic properties.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The starting material is typically a pyridine derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the morpholine group. The esterification step is then carried out using appropriate reagents to form the final product. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced applications.
The application of this compound extends beyond traditional pharmaceuticals. Recent advancements in materials science have explored its potential as a building block for constructing advanced materials with tailored properties. For instance, its ability to form stable complexes with metal ions has been leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, porosity, and selectivity, making them ideal for gas storage and separation applications.
In the context of drug discovery, this compound has shown promise as a lead molecule for developing new therapeutic agents. Its structure allows for easy modification at various positions on the pyridine ring, enabling researchers to explore different pharmacophores and optimize bioactivity. For example, studies have demonstrated that analogs of this compound exhibit potent inhibitory activity against certain enzymes involved in disease pathways.
Moreover, the environmental impact of this compound has been a subject of recent research. Scientists are investigating its biodegradability and toxicity profiles to ensure its safe use in industrial and medical applications. Preliminary results suggest that it exhibits low toxicity towards aquatic organisms under controlled conditions, which is a positive indicator for its potential use in eco-friendly products.
In conclusion, CAS No. 1207725-68-5 represents a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers aiming to develop innovative solutions in medicine and materials science.
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